
4-(Phenylthio)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with thiophenol, followed by the reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of chlorobenzene, followed by thiolation and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylthio)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiophenol and aniline using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol and aniline.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of 4-(phenylthio)aniline can exhibit significant anticancer properties. For instance, compounds based on this structure have been evaluated for their potential as inhibitors of protein targets such as the epidermal growth factor receptor (EGFR). A study demonstrated that anilino-1,4-naphthoquinones, which include modifications of this compound, showed potent EGFR inhibition with IC50 values ranging from 3.96 to 18.64 nM, indicating their potential as therapeutic agents against cancer .
Inhibition of SIRT2
Another promising application is in the inhibition of SIRT2 (Sirtuin 2), a protein implicated in various diseases. Modifications of phenylthioaniline derivatives have been synthesized and tested for their inhibitory activities against SIRT2. The findings revealed that certain analogs displayed significant inhibition rates, suggesting that these compounds could be relevant in the development of treatments for conditions associated with SIRT2 overexpression .
Agricultural Applications
Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides. The compound is utilized to produce various derivatives that demonstrate herbicidal activity. Research has shown that modifications to the phenylthio group can enhance the efficacy and selectivity of these herbicides, making them valuable in agricultural practices .
Material Science
Dye Manufacturing
The compound is also explored for its potential use in dye manufacturing. It acts as a precursor for synthesizing dyes used in textile applications. The phenylthio group can enhance the color properties and stability of the resulting dyes, making them suitable for commercial use .
Data Table: Summary of Applications
Application Area | Specific Use | Findings/Notes |
---|---|---|
Pharmaceuticals | Anticancer agents | Potent EGFR inhibitors with IC50 values < 20 nM |
SIRT2 inhibitors | Significant inhibition rates observed | |
Agriculture | Herbicide intermediates | Enhanced efficacy through structural modifications |
Material Science | Dye precursors | Improved color properties and stability |
Case Studies
-
EGFR Inhibitors
A study published in ACS Omega highlighted the synthesis of anilino-1,4-naphthoquinones derived from this compound, which were shown to be effective against EGFR, a key target in cancer therapy. The structure-activity relationship studies provided insights into how modifications can lead to enhanced potency . -
SIRT2 Inhibition Research
In a recent investigation into SIRT2 inhibitors, several novel compounds based on the structure of this compound were designed and synthesized. These compounds exhibited varying degrees of inhibition against SIRT2, showcasing the potential for developing new therapeutic agents targeting metabolic disorders and cancers associated with SIRT2 overexpression . -
Herbicide Development
A patent detailing methods for synthesizing derivatives of this compound for use as herbicides reported high yields and purities of these compounds. The research emphasized the importance of structural modifications to improve herbicidal activity while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-(Phenylthio)aniline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
4-(Phenylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a thio group.
4-(Phenylthio)phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-(Phenylthio)benzoic acid: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness: 4-(Phenylthio)aniline is unique due to the presence of both an amino group and a phenylthio group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biological Activity
4-(Phenylthio)aniline, also known as para-phenylthioaniline, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, synthesis methods, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an aniline moiety substituted at the para position with a phenylthio group, which is believed to influence its biological activity.
Synthesis Methods
Various synthesis routes have been developed to produce this compound. One common method involves the nucleophilic substitution of an appropriate thiophenol derivative with an aniline compound. The general reaction can be summarized as:
- Reactants : Aniline + Phenylthiol
- Conditions : Typically requires heating in the presence of a catalyst.
- Yield : Yields can vary but often exceed 90% purity under optimized conditions.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Bacillus subtilis | 16 |
Escherichia coli | 8 |
In contrast, its activity against Gram-negative bacteria is less pronounced, indicating a potential selectivity for Gram-positive pathogens.
The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. The phenylthio group is hypothesized to enhance lipophilicity, facilitating better membrane penetration.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound suggest that modifications to the phenylthio group can significantly impact biological activity. For instance, increasing the hydrophobicity of substituents at the para position has been correlated with enhanced antibacterial potency .
Key Findings from SAR Studies
- Hydrophobic Substituents : Increased hydrophobicity generally improves antibacterial activity.
- Positioning of Functional Groups : Variations in the position of substituents on the aromatic ring can lead to different biological outcomes.
- Comparative Analysis : Compounds with similar structures but different substituents were evaluated for their MIC values against common pathogens.
Case Studies
Several case studies have documented the biological effects of this compound derivatives:
- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against clinical isolates of Staphylococcus aureus, showing varying degrees of efficacy based on structural modifications .
- Toxicity Assessments : Toxicity assays indicated that certain derivatives maintained low cytotoxicity in human cell lines while exhibiting potent antibacterial properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Phenylthio)aniline, and how do reaction conditions influence yield and purity?
- Methodology : The primary synthesis involves reacting para-nitroaniline with thiophenol at elevated temperatures (e.g., 80–100°C) for 6–12 hours, followed by washing with organic solvents (e.g., dichloromethane) and recrystallization to achieve purity. Yields are reported as "good" (~60–80%), though exact values depend on stoichiometric ratios and solvent selection .
- Key Parameters :
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 80–100°C | Higher temperatures accelerate reaction but may increase side products. |
Reaction Time | 6–12 hours | Longer durations improve conversion but risk decomposition. |
Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilic substitution efficiency. |
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the phenylthio and aniline moieties. Mass spectrometry (MS) validates molecular weight (211.29 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy identifies functional groups like -NH₂ (stretch ~3400 cm⁻¹) and C-S (stretch ~700 cm⁻¹) .
Advanced Research Questions
Q. How can dual-catalytic systems be optimized for the thioarylation of this compound derivatives to synthesize phenothiazines with enhanced neuroleptic activity?
- Methodology : Dual-catalytic thioarylation (e.g., using Pd/ligand systems) enables C-S bond formation for phenothiazine synthesis. Optimization involves:
- Catalyst Selection : Palladium acetate with bidentate ligands (e.g., Xantphos) improves cross-coupling efficiency.
- Solvent Systems : Toluene or dioxane enhances solubility and reduces side reactions.
- Temperature Control : 60–80°C balances reaction rate and catalyst stability.
- Outcome : This method streamlines the synthesis of neuroleptics like methopromazine, with improved yield (75–85%) and selectivity compared to traditional routes .
Q. What strategies mitigate conflicting data in the antiproliferative activity of 4-anilinoquinoline derivatives derived from this compound across different cancer cell lines?
- Methodology :
- Standardized Assays : Use uniform cell viability protocols (e.g., MTT assays) across studies to reduce variability.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance activity against resistant cell lines.
- Mechanistic Studies : Employ transcriptomics/proteomics to identify off-target effects causing discrepancies .
- Example : Derivatives with trifluoromethyl substituents show 10-fold higher potency in HepG2 cells compared to MCF-7, attributed to differential membrane permeability .
Q. What experimental models evaluate the biodegradation efficiency of this compound derivatives by Desulfatiglans anilini, and how can these models be validated?
- Methodology :
- Batch Culture Systems : Anaerobic bioreactors with bacterial inoculum monitor degradation via HPLC or GC-MS.
- Metabolite Profiling : Identify intermediate products (e.g., sulfonic acids) to confirm degradation pathways.
- Validation : Compare with abiotic controls (e.g., UV irradiation) and spike recovery experiments to ensure biological activity .
Q. Data Contradiction Analysis
Q. How do structural modifications to this compound influence its dual role as a nucleophile in electrophilic aromatic substitution versus its biological activity?
- Analysis :
- Nucleophilicity : Electron-donating groups (e.g., -OCH₃) on the aniline ring enhance reactivity in substitution reactions but may reduce metabolic stability.
- Biological Activity : Steric hindrance from bulky substituents (e.g., morpholine derivatives) can decrease receptor binding affinity despite improved pharmacokinetics .
- Resolution : Computational docking studies (e.g., molecular dynamics simulations) reconcile these effects by predicting optimal substituent placements .
Properties
IUPAC Name |
4-phenylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQVSGOOKNNDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150424 | |
Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-14-4 | |
Record name | 4-(Phenylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(phenylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4-(phenylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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